molecular formula C27H17ClN2O4 B11689221 (3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11689221
M. Wt: 468.9 g/mol
InChI Key: VICURSNBBMXJDJ-HMMYKYKNSA-N
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Description

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The furan derivative undergoes aldol condensation with a suitable aldehyde to form the furan-2-ylmethylidene intermediate.

    Pyrrole Formation: The intermediate is then reacted with a substituted aniline derivative under conditions that promote the formation of the pyrrole ring.

    Final Coupling: The final step involves coupling the pyrrole derivative with the chlorophenyl group under catalytic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(3-BROMOPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

(3E)-1-(3-CHLOROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties that can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C27H17ClN2O4

Molecular Weight

468.9 g/mol

IUPAC Name

(3E)-1-(3-chlorophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H17ClN2O4/c28-21-7-4-8-23(17-21)29-25(18-5-2-1-3-6-18)16-20(27(29)31)15-24-13-14-26(34-24)19-9-11-22(12-10-19)30(32)33/h1-17H/b20-15+

InChI Key

VICURSNBBMXJDJ-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC(=CC=C5)Cl

Origin of Product

United States

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